molecular formula C13H14N2S B7773257 2-(Benzylthio)-4,6-dimethylpyrimidine CAS No. 3613-70-5

2-(Benzylthio)-4,6-dimethylpyrimidine

Cat. No.: B7773257
CAS No.: 3613-70-5
M. Wt: 230.33 g/mol
InChI Key: KCFLWTLIRXUWNN-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4,6-dimethylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids. The presence of the benzylthio group and the dimethyl substitutions on the pyrimidine ring endows this compound with unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4,6-dimethylpyrimidine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution of the chlorine atom by the benzylthio group. The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding 4,6-dimethylpyrimidine.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(Benzylsulfinyl)-4,6-dimethylpyrimidine or 2-(Benzylsulfonyl)-4,6-dimethylpyrimidine.

    Reduction: 4,6-Dimethylpyrimidine.

    Substitution: Various substituted pyrimidines depending on the electrophile used.

Scientific Research Applications

2-(Benzylthio)-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
  • 2-(Benzylthio)benzothiazole
  • 2-(Benzylthio)-6-phenyl-4H,11H-pyrimido[2’,1’:2,3]imidazo[5,1-a]isoindole-4,11-dione

Uniqueness

2-(Benzylthio)-4,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both benzylthio and dimethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-benzylsulfanyl-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-10-8-11(2)15-13(14-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFLWTLIRXUWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352033
Record name ST025745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3613-70-5
Record name ST025745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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